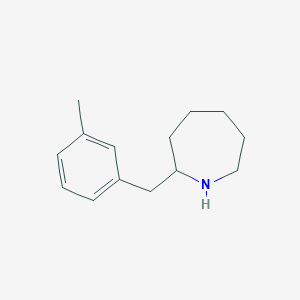

2-(3-Methylbenzyl)azepane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-methylphenyl)methyl]azepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-12-6-5-7-13(10-12)11-14-8-3-2-4-9-15-14/h5-7,10,14-15H,2-4,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEYMEOFVJRZEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2CCCCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30412192 | |

| Record name | 2-[(3-methylphenyl)methyl]azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30412192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383130-52-7 | |

| Record name | 2-[(3-methylphenyl)methyl]azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30412192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Methylbenzyl Azepane and Its Analogues

General Approaches to Azepane Ring Construction

The formation of seven-membered rings like azepane is often challenging compared to their five- and six-membered counterparts. vulcanchem.comrsc.org Consequently, a variety of synthetic methods have been developed to efficiently access this important structural motif.

Ring expansion reactions are powerful methods for synthesizing medium-sized rings, as they can circumvent unfavorable thermodynamic and entropic effects associated with direct cyclization. core.ac.ukresearchgate.net These strategies typically involve the rearrangement of a smaller, more readily available cyclic precursor.

One notable method is the Dowd–Beckwith type ring expansion, which can be applied to cyclic ketones. core.ac.uk Another significant approach involves the ring expansion of piperidine (B6355638) derivatives. For instance, diastereomerically pure azepane derivatives have been prepared with excellent yield and high stereoselectivity through the ring expansion of substituted piperidines. rsc.orgresearchgate.net The reaction of N-Boc-protected cyclic enamines with dihalocarbenes yields bicyclic aminocyclopropanes, which can subsequently undergo a ring-expansion process triggered by reductive amination to form functionalized tetrahydropyridines and tetrahydroazepines. google.com A gold(I)-catalyzed asymmetric cyclopropanation followed by C-C bond cleavage and a Wagner-Meerwein rearrangement of yne-methylenecyclopropanes has also been developed to synthesize azepine-fused cyclobutanes, demonstrating a sophisticated ring expansion cascade. nih.gov

Table 1: Examples of Ring Expansion Strategies for Azepane Synthesis

| Precursor Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Substituted Piperidines | - | Diastereomerically pure azepanes | rsc.orgresearchgate.net |

| N-Boc Cyclic Enamines | Dihalocarbene, then Reductive Amination | Functionalized tetrahydroazepines | google.com |

| Yne-methylenecyclopropanes | Gold(I) catalyst, Chiral Ligand | Azepine-fused cyclobutanes | nih.gov |

| Cyclic Ketones (β-keto ester) | N-Sulfonyl lactams, tert-butyl propiolate, n-BuLi, BF₃·OEt₂ | Medium-sized lactams | pku.edu.cn |

Intramolecular cyclization is a direct and fundamental approach to forming the azepane ring from an acyclic precursor containing a nitrogen nucleophile and a suitable electrophilic center. The success of these reactions often depends on the chain length and flexibility of the precursor.

A key strategy is intramolecular reductive amination, where an amino group reacts with a carbonyl group within the same molecule, followed by reduction to form the cyclic amine. researchgate.netacs.org This has been successfully employed in the synthesis of heavily hydroxylated azepane iminosugars. acs.org Gold-catalyzed intramolecular hydroamination of alkynic sulfonamides represents another efficient method, promoting a 7-exo-dig cyclization to afford tetrahydroazepine derivatives in good yields. nepjol.info Furthermore, nickel-catalyzed intramolecular radical tandem cyclization of alkyl bromide-tethered alkylidenecyclopropanes provides a route to complex benzo[b]naphtho[1,2-d]azepine derivatives. princeton.edu A stereoselective intramolecular cyclization of a chloropropionyl derivative has been used to create a β-lactam, which, after deprotection, spontaneously opens to form a 2-oxoazepane amino acid.

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. researchgate.net These reactions are atom-economical and offer a rapid way to build molecular complexity.

While specific MCRs for simple azepanes are less common than for other heterocycles, related structures can be accessed. For example, an organocatalyzed asymmetric multicomponent reaction has been used to synthesize azahelicenes. rsc.org An unprecedented microwave-assisted, diastereoselective multicomponent reaction has been developed to generate the dibenzo[c,e]azepinone scaffold. The Ugi and Passerini reactions are other powerful isocyanide-based MCRs that have been used to synthesize lactams, including azepine-containing structures.

A recently developed and powerful strategy for azepane synthesis involves the dearomative ring expansion of nitroarenes. vulcanchem.comaksci.com This photochemical process, mediated by blue light at room temperature, converts readily available nitroarenes into complex, polysubstituted azepanes in a two-step sequence. vulcanchem.com The core of this transformation is the conversion of the nitro group into a singlet nitrene, which inserts into the benzene (B151609) ring, expanding the six-membered aromatic framework into a seven-membered azepine system. vulcanchem.com Subsequent hydrogenation of the resulting azepine intermediate yields the saturated azepane ring. aksci.com This method is significant as it opens up a vast area of three-dimensional chemical space, making the underrepresented azepane scaffold more accessible for applications in medicinal chemistry. vulcanchem.com

Multicomponent Reactions Towards Azepane Scaffolds

Specific Synthetic Routes Towards 2-(3-Methylbenzyl)azepane

While a dedicated synthesis for this compound is not extensively documented in peer-reviewed literature, plausible and effective synthetic routes can be extrapolated from established methods for preparing analogous 2-substituted azepanes.

A highly probable route is the reductive amination of azepane with 3-methylbenzaldehyde. This is a common and robust method for forming C-N bonds. The reaction proceeds via the formation of an enamine or iminium ion intermediate from the condensation of azepane and the aldehyde, which is then reduced in situ by a suitable reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). core.ac.uk This approach is suggested as a plausible pathway for the synthesis of the structurally similar 2-(3-(trifluoromethyl)phenyl)azepane.

Another viable strategy is the direct N-alkylation followed by α-functionalization . This would involve protecting the azepane nitrogen, for example as an N-Boc carbamate, followed by deprotonation at the α-carbon using a strong base (like n-BuLi) and subsequent alkylation with 3-methylbenzyl bromide. Removal of the protecting group would then yield the target compound.

Introducing the 3-methylbenzyl group stereoselectively to create a single enantiomer of this compound requires asymmetric synthesis techniques. Since the substitution is at the C2 position, this creates a chiral center.

Chemoenzymatic methods offer a powerful approach. rsc.org An imine reductase (IRED) could be used for the asymmetric reductive amination of a cyclic imine precursor with a 3-methylbenzyl nucleophile, or for the direct asymmetric reductive amination between a suitable 7-membered cyclic imine and a 3-methylbenzylamine (B90883) equivalent. rsc.org Alternatively, a kinetic resolution of racemic this compound could be achieved using an enantioselective amine oxidase. rsc.org

Substrate-controlled diastereoselective methods are also applicable. This involves using a chiral auxiliary attached to the azepane ring to direct the incoming 3-methylbenzyl group to one face of the molecule. For example, a chiral group attached to the nitrogen could influence the stereochemical outcome of an α-alkylation reaction. rsc.org After the stereoselective alkylation, the chiral auxiliary is removed to yield the enantioenriched product.

Table 2: Plausible Synthetic Routes for this compound

| Strategy | Key Precursors | Key Reagents/Steps | Stereocontrol | Reference (Analogous) |

|---|---|---|---|---|

| Reductive Amination | Azepane, 3-Methylbenzaldehyde | NaBH(OAc)₃ or other reducing agents | None (forms racemate) | core.ac.uk |

| α-Alkylation | N-Boc-azepane, 3-Methylbenzyl bromide | n-BuLi, then deprotection (e.g., TFA) | None (forms racemate) | |

| Asymmetric Reductive Amination | Cyclic imine precursor | Imine Reductase (IRED) enzyme | Reagent-controlled | rsc.org |

Precursor Design and Retrosynthetic Analysis for the Target Structurewhiterose.ac.ukmanchester.ac.ukthieme-connect.comthieme-connect.com

The synthesis of the this compound scaffold hinges on a logical retrosynthetic analysis, which disconnects the target molecule into simpler, more readily available precursors. A primary strategy involves the formation of the seven-membered azepane ring through cyclization of a linear precursor. This approach avoids the complexities of ring expansion from smaller cyclic systems. thieme-connect.com

One common retrosynthetic disconnection is at the C-N bond, suggesting a precursor such as an ω-amino-α,β-unsaturated ketone. This intermediate can be formed from a propargylic alcohol, which itself is assembled from commercially available starting materials. For the specific target, this compound, this would involve a linear chain containing the nitrogen atom and a latent carbonyl or equivalent electrophilic center, which is then attacked by the amine to form the ring.

Another powerful approach is the dearomative ring expansion of a substituted nitroarene. manchester.ac.uk In this scenario, a para-substituted nitrobenzene (B124822) can be rearranged into a 7-membered 3H-azepine ring system using photochemical methods. Subsequent hydrogenation and hydrogenolysis can yield the saturated, substituted azepane. manchester.ac.uk This method offers a direct route from simple aromatic precursors to complex poly-functionalized azepanes. manchester.ac.uk

A third key strategy is the lithiation of an N-protected azepane at the α-position, followed by alkylation. For instance, N-Boc-azepane can be deprotonated adjacent to the nitrogen using a strong base like n-butyllithium (n-BuLi) to form an α-amino organolithium intermediate. whiterose.ac.uk This nucleophilic species can then be reacted with an electrophile, such as 3-methylbenzyl bromide, to introduce the desired substituent at the C2 position. This method is particularly useful for creating 2-substituted azepanes from the parent heterocycle.

Finally, cycloaddition reactions offer a convergent route to the azepine core. For example, a [3+2+2] cycloaddition of activated aziridines with two alkyne molecules, catalyzed by a strong acid like hexafluoroantimonic acid (HSbF₆), can construct the seven-membered ring with diverse substitution patterns. thieme-connect.com

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing 2-substituted azepanes is highly dependent on the careful optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reactants.

A notable one-pot synthesis of 2-substituted azepanes utilizes a dual gold catalysis system. thieme-connect.com This process begins with a gold(I)-catalyzed Meyer-Schuster rearrangement of a propargylic alcohol to an α,β-unsaturated ketone. This is followed by a gold(III)-catalyzed intramolecular aza-Michael addition to form the azepane ring. thieme-connect.com The optimization of this sequence involved screening various gold(I) catalysts, with [Ph₃PAuNTf₂]₂PhMe proving effective, and then identifying a suitable gold(III) catalyst, such as AuBr₃, to promote the cyclization step. thieme-connect.com

For syntheses involving lithiation of N-Boc-2-arylazepanes, the optimization of time, temperature, and trapping agent is crucial to maximize the yield of the desired α-substituted product while minimizing side reactions. whiterose.ac.uk Studies on the lithiation of the closely related N-Boc-2-phenylazepane have shown that n-BuLi in THF is effective, and a variety of electrophiles can be used to trap the resulting organolithium intermediate. whiterose.ac.uk

In the context of copper-catalyzed tandem amination/cyclization reactions of allenynes to form azepine derivatives, optimization revealed that a cationic Cu(I) complex, Cu(MeCN)₄PF₆, was a highly competent catalyst. nih.gov The reaction conditions were fine-tuned with respect to the solvent, temperature, and stoichiometry of the amine. Dioxane was found to be the optimal solvent, and the best results were obtained by heating the reaction mixture at 70 °C. nih.gov

| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Key Findings/Yield | Reference |

|---|---|---|---|---|---|

| Gold-Catalyzed Tandem Rearrangement/Cyclization | Ph₃PAuNTf₂ (1 mol%) then AuBr₃ (5 mol%) | DCE | Room Temp to 80°C | One-pot procedure furnishing azepanes in good yields (e.g., 78% for a phenyl-substituted analogue). | thieme-connect.com |

| Copper-Catalyzed Amination/Cyclization | Cu(MeCN)₄PF₆ (10 mol%) | Dioxane | 70°C | Optimal conditions provided the desired azepine derivative in up to 91% NMR yield (65% isolated yield). | nih.gov |

| Lithiation-Substitution of N-Boc-azepane | n-BuLi | THF | -78°C to rt | Effective for generating α-amino organolithium species, leading to a variety of α-substituted products in good to excellent yields. | whiterose.ac.uk |

| Dearomative Ring Expansion/Hydrogenation | PtO₂ (10 mol%) and Pd/C (10 mol%) | i-PrOH | Room Temp | Synergistic catalysts under 50 bar H₂ cleanly produce the saturated azepine. | manchester.ac.uk |

Enantioselective Synthesis of this compound and its Stereoisomers

The presence of a stereocenter at the C2 position of this compound necessitates the development of enantioselective synthetic methods to access individual stereoisomers. Such methods are crucial as the biological activity of chiral molecules often resides in only one enantiomer. libretexts.org General strategies for the asymmetric synthesis of substituted azepanes often rely on catalytic asymmetric reactions, including hydrogenation, or the use of chiral auxiliaries to direct stereochemistry. nih.govacs.org

A chemoenzymatic approach has proven powerful for the synthesis of enantioenriched 2-aryl azepanes. acs.orgbohrium.com This strategy can involve the asymmetric reductive amination of an unstable 7-membered cyclic imine using imine reductases, which overcomes issues of precursor instability in aqueous media. acs.orgbohrium.com

Application of Chiral Auxiliaries and Organocatalysis in Asymmetric Azepane Formationresearchgate.netnih.gov

Chiral auxiliaries are removable chiral groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. thieme-connect.com For the synthesis of chiral 2-substituted nitrogen heterocycles, auxiliaries such as α-methylbenzylamine can be incorporated to facilitate diastereoselective ring closure, after which the auxiliary is cleaved. researchgate.net Similarly, Oppolzer's camphorsultam is a well-established chiral auxiliary used for various asymmetric transformations that could be applied to azepane synthesis. pwr.edu.pl

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major tool in asymmetric synthesis. nih.gov The enantioselective construction of chiral azepine skeletons can be achieved through organocatalytic cascade reactions. researchgate.netnih.gov For example, chiral phosphoric acids (CPAs) can catalyze Friedel-Crafts-type reactions or cycloadditions, leading to the formation of chiral heterocyclic systems with high enantioselectivity. nih.gov These catalysts operate by forming chiral hydrogen-bonded complexes with the substrates, thereby creating a chiral environment that directs the approach of the reacting partners. nih.gov

| Method | Catalyst/Auxiliary | Key Features | Potential Application | Reference |

|---|---|---|---|---|

| Asymmetric Lithiation | (-)-Sparteine | A chiral diamine ligand that complexes with organolithium reagents to induce asymmetry in deprotonation or addition reactions. | Enantioselective synthesis of polysubstituted azepanes. | cancer.govnih.gov |

| Chiral Auxiliary-Directed Cyclization | α-Methylbenzylamine | Incorporation of a chiral amine leads to diastereoselective cyclization, followed by removal of the auxiliary. | Asymmetric synthesis of 2-substituted heterocycles. | researchgate.net |

| Organocatalytic Cascade | Chiral Phosphoric Acid (CPA) | Catalyzes cascade reactions to build complex chiral skeletons, including azepines, with high enantioselectivity. | Construction of chiral azepine skeletons bearing multiple stereocenters. | researchgate.netnih.gov |

| Chemoenzymatic Reduction | Imine Reductase (IRED) | Enzymatic reduction of cyclic imines provides access to enantioenriched cyclic amines. | Asymmetric synthesis of 2-aryl azepanes. | acs.orgbohrium.com |

Diastereoselective Approaches to Substituted Azepanes

When multiple stereocenters are present in the azepane ring, controlling their relative configuration (diastereoselectivity) becomes paramount. Diastereoselective approaches often create one stereocenter and then use its influence to set the stereochemistry of subsequent centers.

A highly effective method for the diastereoselective and enantioselective synthesis of polysubstituted azepanes involves a (−)-sparteine-mediated asymmetric lithiation followed by a conjugate addition to a β-aryl α,β-unsaturated ester. cancer.govnih.govacs.org This sequence generates an intermediate with high diastereo- and enantioenrichment. Subsequent hydrolysis, cyclization, and reduction steps afford the final substituted azepane with well-defined stereochemistry. nih.gov The stereochemical outcome of the hydrogenation step used to form the final saturated ring often results in a trans geometry between substituents. nih.gov

Another strategy involves the stereoselective reduction of a substituted dehydroazepine. For example, in the synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives, initial attempts at reducing a dehydroazepine precursor predominantly yielded the undesired trans-diastereomer. acs.org This highlights the challenge and importance of selecting the appropriate reducing agent and conditions to achieve the desired cis- or trans-relationship between substituents. A successful alternative approach involved the oxidative cleavage of a bicyclic precursor, which simultaneously and stereoselectively generated the substituents at the C2 and C5 positions. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Methylbenzyl Azepane

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Elucidating Molecular Vibrations and Key Functional Group Interactions

FTIR Spectroscopy: In FTIR, the absorption of infrared radiation excites molecular vibrations (stretching, bending). Key functional groups in 2-(3-Methylbenzyl)azepane would produce characteristic absorption bands. The N-H stretching vibration of the secondary amine is expected as a moderate band in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations are separated into aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) regions. The aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. nepjol.infoscienceworldjournal.org

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. horiba.com While C=O, O-H, and N-H bonds often give strong IR signals, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic ring C=C stretching and the symmetric C-H stretching vibrations would be prominent in the Raman spectrum of this compound. researchgate.net

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Method |

| N-H Stretch | 3300 - 3500 | FTIR (Moderate) |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR (Weak), Raman (Strong) |

| Aliphatic C-H Stretch | 2850 - 2960 | FTIR (Strong), Raman (Strong) |

| Aromatic C=C Stretch | 1450 - 1610 | FTIR (Variable), Raman (Strong) |

| CH₂ Bending (Scissoring) | 1440 - 1470 | FTIR (Moderate) |

| N-H Bending | 1550 - 1650 | FTIR (Moderate) |

| C-N Stretch | 1020 - 1250 | FTIR (Moderate) |

| Aromatic C-H Out-of-Plane Bend | 690 - 900 | FTIR (Strong) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Investigation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental composition. scispace.com For this compound (C₁₃H₁₉N), the calculated monoisotopic mass is 189.15175 Da. uni.lu HRMS can confirm this value to within a few parts per million (ppm), distinguishing it from other compounds with the same nominal mass. researchgate.net

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ can elucidate its fragmentation pathways. This structural information is critical for identification. For this compound, the most likely fragmentation events would include:

Benzylic Cleavage: The cleavage of the bond between the benzylic carbon and the azepane ring is a highly probable pathway, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) or a methyltropylium ion (m/z 105) and a neutral or charged azepane fragment.

Ring Fragmentation: The azepane ring can undergo various ring-opening and fragmentation processes, leading to a series of smaller amine-containing fragment ions.

Table 4: Predicted HRMS Data for this compound

| Adduct / Ion | Molecular Formula | Predicted Exact Mass (m/z) |

| [M]⁺ | C₁₃H₁₉N | 189.15175 |

| [M+H]⁺ | C₁₃H₂₀N⁺ | 190.15903 |

| [M+Na]⁺ | C₁₃H₁₉NNa⁺ | 212.14097 |

| [M+K]⁺ | C₁₃H₁₉NK⁺ | 228.11491 |

Data sourced from PubChemLite predictions. uni.lu

Table 5: Plausible Key Fragment Ions in ESI-MS/MS

| Fragment Ion (m/z) | Plausible Structure/Origin |

| 105.0704 | Methyltropylium ion, from cleavage and rearrangement of the 3-methylbenzyl group. |

| 91.0548 | Tropylium ion, from loss of the methyl group from the m/z 105 fragment. |

| 98.1000 | Azepane ring fragment following cleavage. |

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Geometry, Conformation, and Crystal Packing Analysis

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state material. uol.de If a suitable single crystal of this compound can be grown, this technique would provide definitive data on bond lengths, bond angles, and torsional angles. uol.decore.ac.uk

The analysis would reveal the exact conformation of the seven-membered azepane ring, which typically adopts a twisted-chair or boat-like conformation to minimize steric strain. core.ac.uk It would also show the precise orientation of the 3-methylbenzyl substituent relative to the ring, including whether it occupies an axial or equatorial-like position. Furthermore, the crystal packing analysis would elucidate the intermolecular interactions, such as hydrogen bonding involving the N-H group and van der Waals forces, that govern the macroscopic crystal structure. researchgate.netresearchgate.net

Table 6: Hypothetical Crystal Data and Structure Refinement Parameters

| Parameter | Hypothetical Value |

| Empirical formula | C₁₃H₁₉N |

| Formula weight | 189.30 |

| Crystal system | Monoclinic or Orthorhombic |

| Space group | e.g., P2₁/c or Pbca |

| Unit cell dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (molecules per unit cell) | 4 or 8 |

| Calculated density | g/cm³ |

| Hydrogen bonding | N-H···N or N-H···solvent |

| Azepane Ring Conformation | Twisted-Chair or Boat |

Advanced Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Determination of Enantiomers

The C2 carbon of this compound is a stereogenic center, meaning the molecule exists as a pair of enantiomers, (R)- and (S)-. Chiroptical spectroscopy measures the differential interaction of chiral molecules with left and right circularly polarized light and is essential for determining the absolute configuration of a specific enantiomer.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of circularly polarized UV-Vis light by chromophores that are either intrinsically chiral or located in a chiral environment. The aromatic ring in this compound acts as the primary chromophore. The two enantiomers would produce ECD spectra that are mirror images of each other, with positive or negative Cotton effects. nih.gov By comparing the experimental ECD spectrum to spectra predicted by quantum-chemical calculations for both the (R) and (S) configurations, the absolute configuration of the synthesized enantiomer can be assigned. researchgate.net

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized infrared light. hindsinstruments.com Since VCD signals arise from all vibrational modes in the molecule, it provides a rich fingerprint of the entire molecular structure's chirality. jasco-global.com As with ECD, the experimental VCD spectrum is compared with theoretical spectra calculated for the (R) and (S) enantiomers to determine the absolute configuration. jasco-global.comrsc.org VCD can be particularly powerful as it is sensitive to the stereochemistry of both the azepane ring and the benzylic stereocenter.

Table 7: Principles of Chiroptical Spectroscopy for Absolute Configuration

| Technique | Principle | Application to this compound |

| ECD | Differential absorption of left vs. right circularly polarized UV-Vis light. nih.gov | The (R) and (S) enantiomers will show mirror-image spectra. The sign of the Cotton effects associated with the aromatic chromophore is compared to computational models to assign absolute configuration. |

| VCD | Differential absorption of left vs. right circularly polarized IR light. hindsinstruments.com | The (R) and (S) enantiomers will show mirror-image spectra across the entire IR region. Comparison of the experimental spectrum with DFT-calculated spectra allows for unambiguous assignment of the C2 stereocenter. |

Computational Chemistry and Theoretical Studies of 2 3 Methylbenzyl Azepane

Conformational Analysis and Potential Energy Surfaces of the Azepane Ring System

The conformational landscape of the seven-membered azepane ring is notably complex due to its inherent flexibility. beilstein-journals.org Theoretical studies, employing high-level electronic structure calculations, provide crucial insights into the preferred geometries and the energetic barriers between them. nih.govacs.org

Investigation of Azepane Ring Flexibility and Preferred Conformations (e.g., chair, boat, twist-boat forms)

The azepane ring, like its carbocyclic counterpart cycloheptane (B1346806), can adopt several low-energy conformations, primarily belonging to the chair and boat families. nih.govacs.org Computational modeling has shown that for the unsubstituted azepane ring, the twist-chair conformation is generally the most stable. nih.govacs.org This is in contrast to some substituted derivatives where other conformations may be favored. rsc.org

Studies on cycloheptane and its heterocyclic derivatives have revealed that the chair, twist-chair, and twist-boat are the most commonly preferred conformations. nih.govacs.org The specific conformation adopted depends on factors such as the presence and position of heteroatoms or substituents. nih.govacs.org For instance, a conformational search using the search module of HyperChem indicated the chair conformation to be the most stable for a modeled azepane system. nih.gov However, other high-level electronic structure calculations have identified the twist-chair conformation as the global minimum on the potential energy surface for azepane, with the chair form often representing a transition state. nih.govacs.org The presence of second-row heteroatoms has been reported to lower the relative energy of boat conformations compared to chair forms. nih.govacs.org

The relative energies of these conformations are often subtle, leading to a dynamic equilibrium where the ring can easily interconvert between different forms. The potential energy surface (PES) of azepane is characterized by numerous local minima corresponding to these conformers and the transition states that connect them. researchgate.netwikipedia.org The flexibility of the seven-membered ring makes conformational control a significant challenge. chim.it

Analysis of Intramolecular Interactions and Steric Effects Imposed by the 3-Methylbenzyl Substituent

The introduction of a 3-methylbenzyl substituent at the 2-position of the azepane ring significantly influences its conformational preferences. The bulky benzyl (B1604629) group will introduce steric hindrance, which can disfavor certain ring conformations and alter the rotational barriers around the C2-C(benzyl) bond. mdpi.com

In related systems, such as dibenzo[b,f]azepines with ortho-substituted phenyl groups, twisted conformations are favored to alleviate steric repulsion. researchgate.net Although the 3-methylbenzyl group is attached to a saturated ring, similar steric considerations would apply, influencing the dihedral angle between the benzyl group and the substituent at the 2-position of the azepane ring. The methyl group on the phenyl ring, being in the meta position, is less likely to cause direct steric clashes with the azepane ring compared to an ortho-substituent. However, its presence can influence the electronic properties of the benzyl group. mdpi.com

Electronic Structure Calculations and Reactivity Predictions

Computational methods are invaluable for understanding the electronic properties and predicting the reactivity of molecules like 2-(3-methylbenzyl)azepane. nih.govacs.org

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions.

For an amine like this compound, the HOMO is expected to be primarily localized on the nitrogen atom due to the presence of the lone pair of electrons. nih.gov This makes the nitrogen atom the primary site for electrophilic attack. The energy of the HOMO is a measure of the molecule's ability to donate electrons. In a study on azepane-substituted β-diketones, the HOMO was indeed found to have significant electron density on the azepane-substituted phenyl ring, indicating the electron-donating nature of the azepane moiety. nih.gov The presence of the 3-methylbenzyl group, with the methyl group being weakly electron-donating, might slightly raise the HOMO energy compared to an unsubstituted benzyl group, potentially increasing the nucleophilicity of the nitrogen. mdpi.com

The LUMO, on the other hand, represents the ability of the molecule to accept electrons. In the case of this compound, the LUMO is likely to be associated with the antibonding orbitals of the C-N and C-C bonds of the ring and the π* orbitals of the benzene (B151609) ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. nih.gov

Charge distribution calculations, often performed using methods like Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom. The nitrogen atom is expected to carry a significant negative partial charge, confirming its nucleophilic character. The benzylic carbon and the carbon atoms of the azepane ring will also have specific charge distributions that influence their reactivity. smolecule.comacs.org

Electrophilic and Nucleophilic Sites Assessment

Based on the FMO analysis and charge distribution, the primary nucleophilic site in this compound is unequivocally the nitrogen atom. Its lone pair makes it susceptible to reactions with electrophiles, such as alkyl halides or acids. The basicity of the nitrogen in azepane is comparable to other cyclic amines. masterorganicchemistry.com

Potential electrophilic sites are less obvious but can be predicted. The carbon atoms attached to the nitrogen are slightly electrophilic due to the electron-withdrawing nature of the nitrogen atom. The benzylic carbon of the 3-methylbenzyl group can also act as an electrophilic center, particularly if a leaving group were attached to it. chemistry.coach The aromatic ring itself can undergo electrophilic substitution, with the methyl group directing incoming electrophiles to the ortho and para positions. However, under nucleophilic conditions, the primary reactivity will be at the nitrogen.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping out the potential energy surface for a given reaction. nih.govescholarship.org This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. acs.org

For a reaction involving this compound, such as its N-alkylation, computational modeling could elucidate the reaction pathway. For example, in the reaction with an alkyl halide, the calculations would model the approach of the electrophile to the nitrogen atom, the formation of the new C-N bond, and the breaking of the carbon-halogen bond. The geometry and energy of the transition state for this SN2 reaction could be calculated. researchgate.net

Computational studies on the formation of azepane-benzyl bonds have shown that these reactions proceed through a well-defined transition state. smolecule.com The activation energy for such processes, which determines the reaction rate, has been calculated to be in the range of 38.7 to 46.8 kJ/mol, depending on the specific substituents and conditions. smolecule.com

Furthermore, theoretical models can be used to understand and predict the stereochemical outcome of reactions. For reactions involving chiral catalysts or substrates, transition state modeling can explain the origin of enantioselectivity or diastereoselectivity. acs.org While this compound itself is achiral, reactions that create a new stereocenter could be modeled to predict the preferred stereoisomer.

Molecular Dynamics Simulations for Dynamic Behavior, Solvent Interactions, and Conformational Transitions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing detailed insights into their dynamic nature. nih.govcuny.edu For this compound, MD simulations can elucidate the intricate interplay between its flexible azepane ring, the rotatable benzyl group, and its surrounding environment. Such simulations model the atomic motions over time by integrating Newton's laws of motion, offering a window into the molecule's conformational landscape, its interactions with solvents, and the transitions between different structural states. nih.govnumberanalytics.com

Dynamic Behavior and Conformational Transitions: The seven-membered azepane ring in this compound is not static; it exists as an ensemble of interconverting conformations, most commonly chair and boat forms. MD simulations can map the energy landscape of these conformations and identify the most stable arrangements and the pathways for transitioning between them. rsc.orgwhiterose.ac.uk The simulation can track dihedral angles within the ring over time to reveal the frequency and mechanism of ring-flipping. Furthermore, the simulation can explore the rotational freedom of the 3-methylbenzyl substituent relative to the azepane ring, which is crucial for understanding how the molecule presents itself for intermolecular interactions. cresset-group.com

Solvent Interactions: The behavior of this compound in a solution is critically dependent on its interactions with solvent molecules. MD simulations can explicitly model these interactions, providing a molecular-level understanding of solvation. mdpi.complos.org By simulating the compound in a box of solvent molecules (e.g., water, ethanol, or a non-polar solvent), one can analyze the radial distribution functions between specific atoms of the solute and the solvent. This analysis reveals the structure of the solvent shell around the molecule, highlighting preferential interactions, such as hydrogen bonding with the nitrogen atom or hydrophobic interactions with the methylbenzyl group. nih.govornl.gov Understanding these interactions is fundamental for predicting solubility and partitioning behavior. plos.org

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound This interactive table provides examples of the types of quantitative data that can be extracted from MD simulations to characterize the dynamic properties of the molecule.

| Parameter Analyzed | Description | Example Finding |

| Azepane Ring Conformation | Analysis of dihedral angles within the azepane ring to identify dominant conformations. | The azepane ring predominantly adopts a twisted-chair conformation, with transitions to a boat-like conformation occurring on a nanosecond timescale. |

| C-N Bond Rotation | Torsional angle analysis of the bond connecting the benzyl group to the azepane ring. | The benzyl group exhibits significant rotational freedom, with three low-energy rotational states identified around the C-N bond. |

| Solvent Radial Distribution Function g(r) | Probability of finding a solvent oxygen atom (for water) at a distance 'r' from the azepane nitrogen. | A sharp peak at ~2.9 Å indicates a structured first solvation shell, suggesting potential hydrogen bonding between water and the nitrogen atom. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | The hydrophobic methylbenzyl group accounts for approximately 60% of the total solvent-accessible surface area, driving its orientation in aqueous solution. |

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies) for Experimental Data Validation and Assignment

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are invaluable for predicting spectroscopic parameters. ahievran.edu.trmdpi.com These predictions serve as a crucial tool for validating experimental data and aiding in the precise assignment of spectral signals to the corresponding atoms and vibrational modes of this compound. uzh.ch

Prediction of NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. ahievran.edu.trresearchgate.net The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. vu.nl These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS) and potentially scaled, can be compared with experimental spectra. researchgate.net A strong correlation between predicted and observed shifts confirms the proposed molecular structure and helps assign specific resonances, which can be ambiguous in complex molecules. github.io

Prediction of IR Frequencies: Similarly, DFT calculations can compute the vibrational frequencies that correspond to the infrared (IR) spectrum of the molecule. sciensage.info After geometry optimization, a frequency calculation yields the harmonic vibrational modes. sapub.org These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. researchgate.net This computational approach allows for the confident assignment of specific absorption bands to the stretching and bending vibrations of functional groups within this compound, such as the aromatic C-H stretches of the benzyl group, the aliphatic C-H stretches of the azepane ring, and the C-N stretching mode. nih.govresearchgate.net

Table 2: Example of Computationally Predicted vs. Experimental Spectroscopic Data for this compound This table illustrates how theoretical data can be benchmarked against experimental values for structural verification.

| Parameter | Predicted Value (DFT/B3LYP/6-31G(d)) | Hypothetical Experimental Value | Assignment |

| ¹³C NMR (δ, ppm) | 140.2 | 138.5 | Aromatic C (quaternary, C-CH₃) |

| 129.8 | 128.6 | Aromatic C-H | |

| 58.5 | 57.9 | Azepane C (adjacent to N) | |

| 36.4 | 35.8 | Azepane C | |

| 21.1 | 21.5 | Methyl C (-CH₃) | |

| ¹H NMR (δ, ppm) | 7.10-7.35 | 7.05-7.30 | Aromatic Protons |

| 3.65 | 3.60 | Benzyl Protons (-CH₂-) | |

| 2.60-2.80 | 2.55-2.75 | Azepane Protons (α to N) | |

| 2.38 | 2.35 | Methyl Protons (-CH₃) | |

| IR Frequency (cm⁻¹) | 3025 (scaled) | 3020 | Aromatic C-H Stretch |

| 2935 (scaled) | 2930 | Aliphatic C-H Stretch (CH₂) | |

| 1608 (scaled) | 1605 | Aromatic C=C Stretch | |

| 1185 (scaled) | 1180 | C-N Stretch |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Space Exploration and Design of Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to build mathematical models correlating the chemical structure of compounds with their physicochemical properties. mdpi.comnih.gov For this compound, QSPR can be a powerful tool for exploring its chemical space and guiding the design of new analogues with desired properties. researchgate.net

The core principle of QSPR is to represent the molecular structure using numerical values known as molecular descriptors. nih.gov These descriptors can encode various aspects of the molecule, including its topology (e.g., connectivity indices), geometry (e.g., size and shape), and electronic properties (e.g., partial charges, dipole moment). Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links these descriptors to a specific property of interest (e.g., solubility, boiling point, or a biological activity). researchgate.netnanobioletters.com

For this compound and its potential analogues, a QSPR study would involve:

Creating a Dataset: A series of structurally related azepane derivatives would be synthesized or computationally designed.

Calculating Descriptors: A wide range of molecular descriptors would be calculated for each compound in the dataset.

Model Development: Using a training set of compounds with known properties, a regression model is built to find the best correlation between the descriptors and the property.

Model Validation: The predictive power of the model is tested using an external set of compounds not used in the model development.

Such a model could then be used to predict the properties of novel, yet-to-be-synthesized analogues of this compound, thereby accelerating the discovery process by prioritizing the synthesis of compounds with the most promising profiles. mdpi.com

Table 3: Hypothetical QSPR Model for Predicting a Property of Azepane Analogues This table presents a simplified QSPR model to illustrate the relationship between molecular descriptors and a predicted property.

| Analogue | Descriptor 1 (LogP) | Descriptor 2 (Polar Surface Area) | Predicted Property (e.g., Receptor Binding Affinity) |

| Analogue A | 3.5 | 12.5 Ų | 7.2 |

| Analogue B | 4.1 | 12.5 Ų | 7.8 |

| Analogue C | 3.5 | 25.0 Ų | 6.5 |

| Analogue D | 4.5 | 20.0 Ų | 7.5 |

| QSPR Equation: | \multicolumn{3}{l | }{Predicted Property = 5.0 + (0.8 * LogP) - (0.05 * Polar Surface Area)} |

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal structure. scirp.orgmdpi.com By partitioning the crystal electron density into molecular fragments, this analysis provides a unique surface for each molecule that encapsulates its interactions with its neighbors. For this compound, this technique offers a detailed picture of the forces that govern its crystal packing. jmaterenvironsci.com

The Hirshfeld surface is mapped with various properties, most commonly dnorm, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. The dnorm map uses a color scale where red spots indicate close intermolecular contacts (shorter than van der Waals radii), white regions represent contacts around the van der Waals separation, and blue regions show longer contacts. mdpi.com

H···H contacts: Typically the most abundant, arising from the numerous hydrogen atoms on the azepane and methylbenzyl groups. jmaterenvironsci.comresearchgate.net

C···H/H···C contacts: These are significant due to the interaction between the carbon-rich aromatic ring and the surrounding hydrogen atoms, and can be indicative of C-H···π interactions. mdpi.comiucr.org

N···H/H···N contacts: Interactions involving the nitrogen atom of the azepane ring, which can act as a hydrogen bond acceptor.

By quantifying these interactions, Hirshfeld surface analysis provides fundamental insights into the stability and nature of the crystalline form of this compound. diva-portal.orgcore.ac.uk

Table 4: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Similar Molecular Crystal This table shows typical contributions of various intermolecular forces to the total Hirshfeld surface, as might be found for this compound. mdpi.comjmaterenvironsci.comdiva-portal.org

| Intermolecular Contact Type | Percentage Contribution to Hirshfeld Surface | Description |

| H···H | 55.2% | Represents the most significant contribution, typical for organic molecules rich in hydrogen atoms. |

| C···H / H···C | 31.5% | A substantial contribution reflecting the packing of hydrocarbon portions and potential C-H···π interactions. |

| N···H / H···N | 10.1% | Highlights the role of the nitrogen atom in forming directional interactions, likely weak hydrogen bonds. |

| C···C | 2.1% | Indicates potential π-π stacking interactions between aromatic rings, though often a minor component. iucr.org |

| Other | 1.1% | Includes all other minor contacts within the crystal lattice. |

Chemical Transformations and Reactivity Studies of 2 3 Methylbenzyl Azepane

Reactions at the Azepane Nitrogen Atom (e.g., N-alkylation, acylation, quaternization)

The nitrogen atom of the azepane ring is a nucleophilic and basic center, readily participating in various chemical transformations. As a secondary amine, it can be functionalized through reactions such as N-alkylation, N-acylation, and quaternization.

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom facilitates reactions with electrophiles. N-alkylation can be achieved using alkyl halides, while N-acylation is commonly performed with acyl chlorides or anhydrides. A prevalent strategy in the synthesis of related heterocyclic compounds is the introduction of a protective group, such as the tert-butyloxycarbonyl (Boc) group, via N-acylation. whiterose.ac.uk This protection modifies the reactivity and solubility of the molecule, often being a crucial step in multi-step synthetic sequences. whiterose.ac.uk For instance, the reaction of an N-Boc protected azepane derivative with n-butyllithium (n-BuLi) followed by an electrophile leads to substitution at the carbon skeleton. whiterose.ac.uk Similarly, the formation of azepane-1-carboxamides demonstrates the reactivity of the nitrogen towards isocyanates or carbamoyl (B1232498) chlorides. Reductive amination is another key transformation, where the nitrogen atom can be alkylated by reacting the amine with an aldehyde or ketone in the presence of a reducing agent. rsc.org

Quaternization: The reaction of the azepane nitrogen with an excess of an alkylating agent, such as an alkyl halide, can lead to the formation of a quaternary ammonium (B1175870) salt. These salts are important intermediates in various synthetic transformations. For example, base-catalyzed recyclization of quaternary salts formed from the quaternization of related 3,4-dihydroisoquinolines with acylmethyl halides is a method for synthesizing dihydro-3-benzazepines. researchgate.net

Transformations Involving the 3-Methylbenzyl Moiety (e.g., aromatic substitutions, side-chain modifications)

The 3-methylbenzyl substituent provides a site for transformations on the aromatic ring and the methyl group.

Aromatic Substitutions: The benzene (B151609) ring of the 3-methylbenzyl group is susceptible to electrophilic aromatic substitution. The methyl group is an ortho- and para-directing activator, while the azepanylmethyl substituent is also generally considered an activating group. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the methyl group (positions 2, 4, and 6) and ortho to the benzyl (B1604629) group attachment point. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce new functional groups onto this ring. For example, Friedel-Crafts acylation has been used to functionalize the aromatic rings of similar complex azepane structures.

Side-Chain Modifications: The benzylic methyl group can undergo various reactions. It can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. Alternatively, it can be halogenated under radical conditions, for instance using N-bromosuccinimide, to form a bromomethyl derivative, which is a versatile intermediate for further nucleophilic substitutions.

Reactions at the Azepane Carbon Skeleton (e.g., functionalization, C-H activation)

Functionalization of the saturated carbon framework of the azepane ring, particularly via C-H activation, is a powerful tool for introducing molecular complexity.

α-Functionalization: The carbon atom at the 2-position (α to the nitrogen) is particularly reactive. Its C-H bond can be activated due to the influence of the adjacent nitrogen atom. Studies on N-Boc-2-phenylazepane have shown that this position can be deprotonated using a strong base like n-butyllithium to form an α-amino-organolithium intermediate. whiterose.ac.uk This nucleophilic species can then be trapped with various electrophiles to yield a range of α-substituted products. whiterose.ac.uk

Transition-Metal-Catalyzed C-H Activation: Modern synthetic methods increasingly rely on transition-metal catalysis to achieve selective C-H functionalization. bohrium.com Rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of complex azepine-containing systems, where the nitrogen atom often acts as a directing group to guide the catalyst to a specific C-H bond. bohrium.comdntb.gov.ua This strategy allows for the construction of fused ring systems and the introduction of various functional groups under relatively mild conditions. bohrium.com The direct alkylation of saturated cyclic amines, including azepane, via catalytic C-H functionalization represents a significant advance in modifying the carbon skeleton. europa.eu

Table 1: Examples of Functionalization Reactions on the Azepane Skeleton

| Reaction Type | Reagents/Catalyst | Position of Functionalization | Product Type | Reference(s) |

|---|

Ring-Opening and Ring-Contraction Reactions of the Azepane Moiety

Skeletal reorganization of the seven-membered ring through ring-opening or ring-contraction reactions provides access to different heterocyclic structures.

Ring-Opening Reactions: The azepane ring can be opened under specific conditions. For example, the thermal ring-opening of gem-dihalocyclopropanes fused to an amine-containing ring, a system related to azepane precursors, can generate allyl cation species that lead to ring-enlarged products. rsc.org Photochemical rearrangements of N-vinylpyrrolidinones provide a pathway to functionalized azepin-4-ones, which involves a ring expansion that is conceptually the reverse of a ring opening. nih.gov

Ring-Contraction Reactions: Ring-contraction reactions offer a pathway from the seven-membered azepane ring to smaller, often six-membered, heterocyclic systems. A notable example is the deaminative ring contraction of biaryl-linked tertiary azepines, which excises the nitrogen atom to form polyheterocyclic aromatic compounds like benzo[h]quinolines. nih.gov This type of transformation highlights the utility of the azepane ring as a temporary scaffold that can be modified and then contracted to build complex aromatic cores. nih.gov Ring contraction of substituted 1-benzazepine derivatives to 4-quinolone-2-carboxylic acids has also been reported. cdnsciencepub.com

Table 2: Skeletal Rearrangement Reactions of Azepine Systems

| Transformation | Substrate Type | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Ring Contraction | Biaryl-linked Azepine | Deamination Conditions | Benzo[h]quinoline | nih.gov |

| Ring Contraction | 2,5-dihydro-3-hydroxy-2,5-dioxo-1-benzazepine | Not specified | 4-Quinolone-2-carboxylic acid | cdnsciencepub.com |

| Ring Expansion (to form azepanes) | Fused Dihalocyclopropyl Amine | Reductive Amination | Tetrahydro-1H-azepine derivative | rsc.org |

| Ring Expansion (to form azepanes) | N-vinylpyrrolidinone | Blue light (photochemical) | Azepin-4-one | nih.gov |

Investigation of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of reactions involving 2-(3-Methylbenzyl)azepane is crucial for optimizing reaction conditions and predicting outcomes. While specific mechanistic studies on this exact molecule are not widely published, research on related azepine syntheses and transformations provides significant insight.

Mechanistic Pathways: The mechanisms of azepine-related reactions often involve complex intermediates. For example, the phosphine-catalyzed α-umpolung–aldol (B89426) reaction for synthesizing benzo[b]azapin-3-ones is proposed to proceed through a series of intermediates including a zwitterion, a vinylphosphonium species, and an enolate, culminating in an intramolecular aldol reaction. nih.gov In gold-catalyzed asymmetric cycloisomerizations that form azepine-fused systems, density functional theory (DFT) calculations have been used to elucidate the reaction pathway. pku.edu.cn These studies indicate that the reaction proceeds through cyclopropanation, C-C bond cleavage to a planar cyclopropylmethyl carbocation, and a subsequent Wagner-Meerwein rearrangement to form the final product. pku.edu.cn

Kinetic Studies: Kinetic analysis helps to determine the rate-limiting steps and the influence of various parameters on the reaction rate. While specific kinetic data for this compound reactions are scarce in the literature, studies on analogous systems, such as the kinetics of nucleophilic aromatic substitution of nitrothiophene derivatives in various ionic liquids, demonstrate the methodologies used to probe reaction rates and solvent effects in heterocyclic chemistry. acs.org

Catalytic Applications of this compound as a Ligand or Organocatalyst

The structural features of this compound, particularly the chiral center at the 2-position (if resolved into its enantiomers) and the Lewis basic nitrogen atom, make it a potential candidate for applications in catalysis.

Ligand in Transition Metal Catalysis: Chiral amines and their derivatives are widely used as ligands in asymmetric catalysis. The nitrogen atom can coordinate to a metal center, and the chiral environment provided by the substituted azepane ring can induce enantioselectivity in reactions such as reductions, oxidations, and C-C bond formations. Related dibenz[c,e]azepine scaffolds have shown utility as ligands for transition metal catalysis. nih.gov

Organocatalysis: Chiral secondary amines are a cornerstone of organocatalysis, particularly in enamine and iminium ion catalysis. This compound could potentially act as an organocatalyst for reactions like asymmetric Michael additions, aldol reactions, and Diels-Alder reactions. The bulky 3-methylbenzyl group and the conformationally flexible seven-membered ring would influence the steric environment around the catalytic site, impacting the stereochemical outcome of the reaction. The use of quinine, a complex heterocyclic amine, as a catalyst in cascade reactions that form spiro-bridged heterocyclic compounds containing an azepine moiety, illustrates the potential of such structures in organocatalysis. nih.gov

Derivatives and Analogues of 2 3 Methylbenzyl Azepane in Chemical Synthesis Research

Design and Synthesis of Novel Azepane Scaffolds Derived from 2-(3-Methylbenzyl)azepane

The this compound structure serves as an excellent starting point for generating novel and more complex azepane scaffolds. Synthetic strategies can target the azepane nitrogen, the benzylic position, the aromatic ring, or the azepane ring itself.

One primary route for derivatization is through N-functionalization of the secondary amine. This can be achieved through various methods, including N-alkylation, N-acylation, and reductive amination. For instance, reacting this compound with a range of alkyl halides or acyl chlorides can introduce diverse functional groups, thereby modifying the compound's steric and electronic properties. A mild and versatile one-pot method using a potassium trimethylsilanolate/butyronitrile (KOTMS/PrCN) system has been developed for the deprotection and subsequent functionalization of N-heterocycles, which could be applicable here. chemistryviews.org

Further diversification can be achieved by modifying the azepane ring itself. Chemoenzymatic strategies have been developed for the enantioselective synthesis of substituted azepanes. bohrium.com These methods often involve the asymmetric reduction of cyclic imines, followed by rearrangements to yield functionalized azepane scaffolds. bohrium.com Although the stability of seven-membered cyclic imines can be a challenge, novel imine reductases have shown excellent enantioselectivities. bohrium.com Another approach involves the ring expansion of smaller heterocyclic precursors, such as pyrrolidines, to generate substituted azepanes. researchgate.netrsc.org For example, the reaction of dihalocarbene species with N-Boc-tetrahydropyridines can produce 7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds, which can then undergo ring-opening to yield functionalized azepanes. rsc.org

Below is a hypothetical table of potential derivatization reactions starting from this compound:

| Reaction Type | Reagents and Conditions | Potential Product | Purpose of Derivatization |

|---|---|---|---|

| N-Acetylation | Acetyl chloride, Triethylamine, Dichloromethane, 0 °C to rt | 1-Acetyl-2-(3-methylbenzyl)azepane | Introduce an amide functionality, alter solubility and hydrogen bonding capability. |

| N-Benzylation | Benzyl (B1604629) bromide, Potassium carbonate, Acetonitrile, Reflux | 1-Benzyl-2-(3-methylbenzyl)azepane | Introduce a bulky aromatic group, explore steric effects on bioactivity. |

| Reductive Amination | Acetone, Sodium triacetoxyborohydride (B8407120), Dichloroethane, rt | 1-Isopropyl-2-(3-methylbenzyl)azepane | Introduce a small alkyl group, fine-tune lipophilicity. |

| Sulfonylation | Tosyl chloride, Pyridine, 0 °C | 1-(Tosyl)-2-(3-methylbenzyl)azepane | Introduce a sulfonamide group, create potential metabolic blocks. |

These synthetic routes allow for the creation of a library of novel azepane scaffolds, each with unique structural features derived from the parent this compound.

Systematic Modification of the 3-Methylbenzyl Group and its Influence on Molecular Architecture and Reactivity

The 3-methylbenzyl moiety of this compound offers multiple avenues for systematic modification, which can profoundly influence the molecule's three-dimensional shape, electronic properties, and chemical reactivity. These modifications can be broadly categorized into alterations of the substituent on the benzene (B151609) ring and modifications of the benzylic methylene (B1212753) bridge.

Aromatic Ring Modification: The benzene ring is amenable to electrophilic aromatic substitution reactions. The existing methyl group is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the 2-, 4-, and 6-positions of the benzyl ring. Reactions such as nitration, halogenation, Friedel-Crafts acylation, and sulfonation can introduce a variety of functional groups. For example, palladium-catalyzed benzylation reactions have been shown to be effective for a range of heterocyclic compounds and could potentially be adapted for the functionalization of the benzyl group. acs.org

Benzylic Position Modification: The benzylic C-H bonds are susceptible to oxidation. Recent advances have highlighted methods for benzylic C-H oxidation to form carbonyl compounds, which are versatile intermediates for further synthesis. mdpi.com For instance, oxidation of the benzylic position in this compound would yield a ketone, which could then be a handle for a wide array of subsequent reactions, such as reduction to a secondary alcohol, Grignard additions, or Wittig reactions.

The following table outlines potential modifications to the 3-methylbenzyl group and their predicted impact:

| Modification Type | Potential Reagents | Resulting Structure | Influence on Architecture and Reactivity |

|---|---|---|---|

| Aromatic Nitration | HNO₃, H₂SO₄ | 2-(4-Nitro-3-methylbenzyl)azepane | Introduces a strongly electron-withdrawing group, alters electronic properties, provides a handle for further functionalization (e.g., reduction to an amine). |

| Aromatic Bromination | Br₂, FeBr₃ | 2-(4-Bromo-3-methylbenzyl)azepane | Introduces a halogen atom, useful for cross-coupling reactions (e.g., Suzuki, Heck) to build more complex structures. |

| Benzylic Oxidation | KMnO₄ or CrO₃ | (Azepan-2-yl)(3-methylphenyl)methanone | Creates a ketone functionality, changing the geometry from tetrahedral to trigonal planar at the benzylic carbon and enabling a host of carbonyl-based reactions. |

| Methyl Group Oxidation | Mild oxidizing agent | 3-((Azepan-2-yl)methyl)benzoic acid | Converts the methyl group to a carboxylic acid, drastically increasing polarity and introducing a new reactive site. |

Synthesis of Fused and Bridged Azepane Systems incorporating the 3-Methylbenzyl moiety

Creating fused and bridged bicyclic systems from monocyclic precursors like this compound introduces significant conformational rigidity and complexity, which can be highly desirable in the design of new chemical entities. These more rigid structures often have higher affinity and selectivity for biological targets.

Fused Systems: The synthesis of fused azepanes can be achieved through intramolecular cyclization reactions. For instance, if the 3-methylbenzyl group is first functionalized to introduce a reactive group at an appropriate position (e.g., a carboxylic acid or a haloalkyl chain), this group can then react with the azepane nitrogen to form a new ring fused to the azepane core. A study describes the synthesis of pyrazino[2,3-c]azepine and azepino[3,4-b]quinoxaline ring systems by constructing a pyrazine (B50134) or quinoxaline (B1680401) ring onto a pre-formed azepine derivative. chem-soc.si Another approach involves a Beckmann rearrangement of cyclohexanone (B45756) oximes to form lactams, which can then be reduced to the corresponding fused azepanes. nih.govacs.org This method has been used to create both cis- and trans-fused bicyclic systems. nih.govacs.org

A hypothetical route to a fused system could involve the ortho-lithiation of the benzyl group of an N-protected this compound, followed by reaction with an electrophile like formaldehyde (B43269) to introduce a hydroxymethyl group. This alcohol could then be converted to a leaving group (e.g., a tosylate) and undergo intramolecular cyclization with the deprotected azepane nitrogen to form a fused system.

Bridged Systems: Bridged azepane systems are more challenging to synthesize but offer unique three-dimensional structures. A divergent synthesis of benzazepines and bridged polycycloalkanones has been reported via a dearomative researchgate.netresearchgate.net-rearrangement of o-nitrophenyl alkyne. nih.gov While not directly starting from this compound, this demonstrates a modern approach to complex bridged systems containing an azepine ring. Another strategy involves a gold(I)-catalyzed asymmetric cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement of yne-methylenecyclopropanes to synthesize azepine-fused cyclobutanes. pku.edu.cn

A potential strategy to form a bridged system from this compound could involve an intramolecular cyclization that connects the azepane nitrogen to a carbon atom on the azepane ring itself, with the 3-methylbenzyl group acting as a bulky substituent that influences the stereochemical outcome of the cyclization.

Exploration of Structure-Property Relationships through the Synthesis and Characterization of Analogues

Structure-Property Relationship (SPR) studies are fundamental to understanding how molecular structure dictates physical, chemical, and biological properties. By synthesizing a series of analogues of this compound and characterizing them, researchers can build models that predict the properties of new, unsynthesized compounds.

Key modifications for an SPR study would include:

Positional Isomerism of the Methyl Group: Moving the methyl group on the benzyl ring from the 3-position to the 2- or 4-position would alter the steric environment around the azepane ring and could influence binding to a biological target.

Replacement of the Methyl Group: Substituting the methyl group with other functionalities of varying electronic and steric properties (e.g., -H, -F, -Cl, -OCH₃, -CF₃) would systematically probe the effect of these properties.

Modification of the Azepane Ring: Introducing substituents at other positions on the azepane ring (e.g., a methyl group at the 3- or 4-position) would explore the impact of conformational changes in the seven-membered ring. nih.gov

The characterization of these analogues would involve a suite of analytical techniques. NMR and X-ray crystallography would provide detailed information on the three-dimensional structure and conformation. nih.gov Physical properties such as lipophilicity (logP), pKa, and solubility would be measured to understand how the modifications affect the compound's behavior in different environments. For example, a study on meta-substituted azobenzenes demonstrated how the incorporation of electron-withdrawing units influences absorption spectra and the kinetics of thermal relaxation. mdpi.com

The following table presents a hypothetical SPR study for analogues of this compound:

| Analogue | Structural Modification | Predicted Change in Property (Relative to Parent) | Rationale |

|---|---|---|---|

| 2-(4-Methylbenzyl)azepane | Methyl group at para-position | Slight increase in symmetry, potential change in crystal packing. | Changes the steric profile of the molecule. |

| 2-(3-Fluorobenzyl)azepane | Replacement of -CH₃ with -F | Increased polarity, lower pKa of the azepane nitrogen. | Fluorine is a small, electronegative atom that can act as a hydrogen bond acceptor. |

| 2-(3-(Trifluoromethyl)benzyl)azepane | Replacement of -CH₃ with -CF₃ | Significantly increased lipophilicity and metabolic stability. | The -CF₃ group is a strong electron-withdrawing group and is often used as a bioisostere for a methyl group to block metabolism. |

| 2-(3-Methoxybenzyl)azepane | Replacement of -CH₃ with -OCH₃ | Increased polarity and hydrogen bond accepting capability. | The methoxy (B1213986) group is an electron-donating group that can influence aromatic ring reactivity. |

Development of Privileged Azepane Scaffolds for Diverse Chemical Applications

The concept of a "privileged scaffold" refers to a molecular framework that is able to provide ligands for multiple, diverse biological receptors. researchgate.net The azepane ring is considered one such scaffold due to its presence in numerous biologically active compounds, including natural products and approved drugs. researchgate.netlifechemicals.comnih.gov Its conformational flexibility allows it to adapt to various binding pockets, and the ease with which it can be functionalized makes it an ideal template for creating libraries of compounds for drug discovery.

Starting from a core structure like this compound, a diverse range of compounds can be generated with potential applications in medicinal chemistry. The synthetic methodologies discussed in the previous sections—N-functionalization, aromatic ring substitution, and the creation of fused/bridged systems—all contribute to the development of a library of privileged scaffolds.

For example, benzazepine scaffolds, which are related to the benzyl-substituted azepane discussed here, are recognized as important privileged templates. nih.gov The ability to introduce multiple points of diversification on the this compound framework—at the nitrogen, on the benzyl ring, and on the azepane ring itself—makes it a powerful starting point for generating chemical diversity. By systematically exploring the chemical space around this core structure, it is possible to identify new compounds with tailored properties for a wide range of applications, from enzyme inhibitors to ligands for G-protein coupled receptors. researchgate.netnih.gov The development of efficient synthetic routes to these scaffolds is therefore a critical endeavor in modern chemical and pharmaceutical research. nih.gov

Future Directions and Emerging Research Opportunities for 2 3 Methylbenzyl Azepane

Development of Sustainable and Green Synthetic Methodologies for Azepane Derivatives

The synthesis of azepane-based compounds has traditionally relied on methods such as ring-closing reactions, ring-expansion of cyclic precursors, and multi-step sequences. researchgate.net However, there is a growing emphasis on the development of more environmentally friendly and sustainable synthetic routes. nih.govresearchgate.net This includes the use of greener solvents, catalyst-free reactions, and energy-efficient processes like photochemical and microwave-assisted syntheses. rsc.orgresearchgate.netresearchgate.netnih.gov

Recent advancements in green chemistry for azepine derivatives, which can be extended to saturated systems like 2-(3-Methylbenzyl)azepane, include:

Catalyst-Free Ring Expansion: A notable development is the catalyst-free ring expansion of tetrahydroisoquinolines using air as a green oxidant to construct dibenzo[b,d]azepine skeletons. rsc.orgrsc.org This approach offers high atom economy and avoids the use of transition metals.

Photochemical Synthesis: Photochemical methods, often utilizing blue light, are emerging as powerful tools for ring expansion and the formation of azepane cores at room temperature. researchgate.netnih.gov These methods can transform simple nitroarenes into complex azepanes in a limited number of steps. researchgate.netresearchgate.net

Biocatalysis: The use of enzyme cascades, for instance, employing galactose oxidase and imine reductase variants, has shown success in the stereoselective synthesis of protected aminoazepane derivatives from readily available starting materials. rsc.org This biocatalytic approach offers high enantiopurity and operates under mild conditions. rsc.org

Multi-component Reactions (MCRs): MCRs are being investigated for the high-yield synthesis of chromenoazepine derivatives using nanocatalysts in aqueous media at room temperature. nih.gov This strategy allows for rapid reaction times and straightforward product isolation. nih.gov

Future research focused on this compound could adapt these green methodologies. For instance, a retrosynthetic analysis might involve a biocatalytic approach starting from a suitably substituted precursor or a photochemical ring expansion strategy.

Advanced Theoretical Modeling and Data-Driven Chemistry for Reaction Prediction and Design

Computational chemistry and data-driven approaches are becoming indispensable tools in modern synthetic chemistry. Density Functional Theory (DFT) calculations, for example, are used to elucidate the electronic properties, reactivity, and stability of azepane and related heterocycles. nih.gov Such calculations can predict reaction pathways and rationalize experimental outcomes, as seen in the study of hetero-[5+2] cycloaddition reactions to form azepanes. researchgate.net

Key areas for future development include:

Predictive Reaction Modeling: DFT and other ab initio methods can be used to model the transition states and reaction energies for the synthesis of this compound via various proposed routes, thereby identifying the most energetically favorable pathways before extensive experimental work is undertaken. nih.govacs.org

Data-Driven Synthesis Prediction: The emergence of neural networks and machine learning algorithms, such as the 'Ring Breaker' tool, offers a data-driven approach to predict ring-forming reactions for novel and complex ring systems. unibe.ch By training these models on existing databases of chemical reactions, it may be possible to predict viable synthetic routes to this compound and its derivatives.

Virtual Screening and Property Prediction: Theoretical models can also be employed to predict the physicochemical and potential biological properties of this compound and a library of its virtual derivatives. This can help prioritize synthetic targets with desired characteristics.

The integration of these computational tools will undoubtedly accelerate the discovery and development of synthetic routes to and applications for this specific azepane derivative.

Exploration of Novel Chemical Reactivities and Unusual Transformations of the Azepane Ring

The azepane ring, while a stable saturated system, can participate in a variety of chemical transformations, leading to diverse and complex molecular architectures. Research into the fundamental reactivity of the azepane nucleus continues to uncover novel reactions.

Emerging areas of reactivity relevant to this compound include:

nih.govacs.org Sigmatropic Rearrangements: Studies on 2H-azepines have revealed competitive nih.govacs.org sigmatropic shifts of hydrogen and alkylthio groups. acs.orgnih.gov While this compound is a saturated system, functionalization of the azepane ring could introduce unsaturation, making such rearrangements accessible and leading to novel isomers.

Ring Expansion and Annulation: Formal 1,3-migration of hydroxy and acyloxy groups initiated by α-imino rhodium carbenes has been shown to afford azepane derivatives through selective annulations. acs.orgnih.gov Applying such methodologies to precursors of this compound could lead to the synthesis of fused or more complex azepane-containing systems.

Dearomative Ring Expansion: A photochemical strategy for the dearomative ring expansion of nitroarenes provides a two-step synthesis of polysubstituted azepanes. researchgate.net This method could potentially be adapted to introduce the 3-methylbenzyl group and form the azepane ring in a highly efficient manner.